(R)-2-((((benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid
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Overview
Description
This compound is an amino acid derivative with a benzyloxy carbonyl group attached to the amino group and a methyl group on the beta carbon. Amino acid derivatives are often used in peptide synthesis and can have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a carboxylic acid group, an amino group (modified with a benzyloxy carbonyl group), and a branched alkyl chain. The stereochemistry at the alpha carbon is indicated as ®, which would influence the compound’s physical properties and reactivity .Chemical Reactions Analysis
The compound could undergo various chemical reactions typical of amino acids and carbonyl compounds. For example, the carboxylic acid group could participate in condensation reactions, and the protected amino group could be deprotected under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be solid at room temperature, and its solubility would depend on the solvent used. The compound’s reactivity would be influenced by the presence of the carboxylic acid and protected amino groups .Scientific Research Applications
Synthetic Methodologies and Derivative Preparation
The compound (R)-2-((((benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid is involved in synthetic methodologies aiming for high selectivity and efficiency in organic synthesis. Diastereoselective alkylation techniques have been developed for 3-aminobutanoic acids, highlighting the utility of (R)- and (S)-enantiomers in preparative HPLC separations and enzymatic kinetic resolutions. Such methodologies enable the synthesis of various derivatives, including the N-benzyl- and N-benzyloxycarbonyl derivatives, through deprotonation and subsequent alkylation or amination processes. These approaches are critical for preparing α-substituted β-amino acids with high configurational selectivity, demonstrating the compound's role in synthesizing enantiomerically pure intermediates for pharmaceutical applications (Estermann & Seebach, 1988).
Contribution to Pharmaceutical Research
The compound's derivatives are pivotal in pharmaceutical research, particularly in designing renin inhibitory peptides. The synthesis of a highly stereoselective compound, 2(R)-[5(R)-[1(S)-[(tert-butyloxycarbonyl)amino]-3-methylbutyl]-2,2- dimethyl-4(R)-dioxolanyl]-3-methylbutanoic acid, exemplifies the application in creating potent inhibitors of human plasma renin. Such compounds are valuable for developing treatments targeting hypertension and cardiovascular diseases, showcasing the chemical's significance in creating novel therapeutic agents (Thaisrivongs et al., 1987).
Material Science and Polymer Chemistry
In material science and polymer chemistry, the manipulation of (R)-3-hydroxybutanoic acid derivatives, closely related to this compound, is significant for producing cyclic oligomers and polymers. These applications are crucial for developing biodegradable plastics and other materials with specific physical properties, highlighting the role of such compounds in advancing sustainable material solutions (Plattner et al., 1993).
Enantioselective Synthesis and Chiral Technology
The compound's framework is instrumental in enantioselective synthesis, providing a foundation for preparing β-amino acids and their derivatives. This aspect is particularly relevant in chiral technology, where the synthesis of enantiomerically pure compounds is essential for drug development and other applications requiring specific stereochemistry. The ability to manipulate the compound's structure for synthesizing enantiopure derivatives underscores its importance in modern organic synthesis and chiral technologies (Juaristi et al., 1992).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R)-3-methyl-2-(phenylmethoxycarbonylaminomethyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)12(13(16)17)8-15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEFCGYTOBTQNU-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)OCC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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